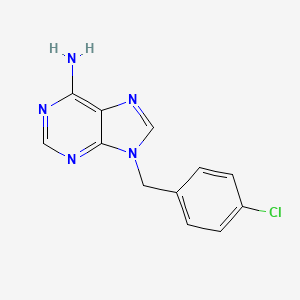

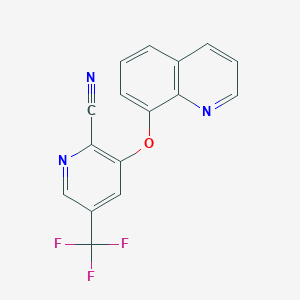

9-(4-Chlorobenzyl)-9H-purin-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

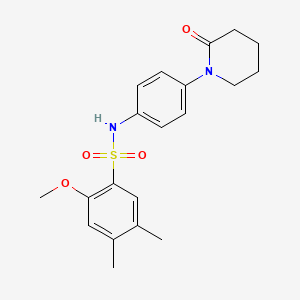

The compound “9-(4-Chlorobenzyl)-9H-purin-6-amine” is a purine derivative. Purines are biologically significant molecules found in DNA, RNA, and many biochemical pathways . The “4-Chlorobenzyl” part suggests the presence of a benzyl group with a chlorine atom at the 4th position .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through N-benzylation reactions . For instance, 4-chlorobenzyl chloride can react with amines to form benzylamines .Applications De Recherche Scientifique

Synthetic Studies and Tautomerism

Research by Roggen and Gundersen (2008) highlights the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines, a category closely related to 9-(4-Chlorobenzyl)-9H-purin-6-amine. This study focuses on the amino/imino tautomer ratio and identifies tautomers using NMR methods. Their findings could provide insights into the structural characteristics and reactivity of related compounds like this compound (Roggen & Gundersen, 2008).

Acetylcholinesterase Inhibition

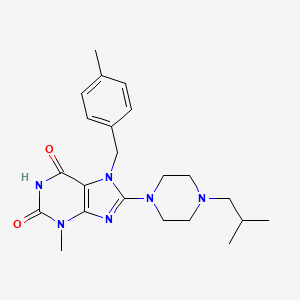

Kang et al. (2013) designed and synthesized 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives. These compounds, sharing a structural similarity with this compound, were evaluated for their inhibition activity against acetylcholinesterase (AChE). This study suggests potential applications of similar compounds in the treatment of diseases related to acetylcholinesterase activity (Kang et al., 2013).

Synthesis and Biological Activity of Analogs

Roggen et al. (2011) synthesized 2-substituted N-methoxy-9-methyl-9H-purin-6-amines from 6-chloro-9-methyl-9H-purines, providing insights into the synthesis and biological activity of compounds structurally related to this compound. This research contributes to understanding the chemical diversity and potential biological applications of these compounds (Roggen et al., 2011).

Purine Derivatives and Plant-Growth Regulation

El-Bayouki et al. (2013) explored purine derivatives, including 9H-purin-6-amine structures, for their potential in plant growth regulation. This study's findings could indicate applications of this compound in agriculture, particularly in modulating plant growth (El-Bayouki et al., 2013).

Aldose Reductase Inhibition for Diabetic Complications

Zhu et al. (2022) synthesized 9H-purin-6-amine derivatives as aldose reductase inhibitors, which could be relevant for the treatment of diabetic complications. This research opens avenues for the use of similar compounds, like this compound, in managing diabetes-related complications (Zhu et al., 2022).

Antibacterial Evaluation

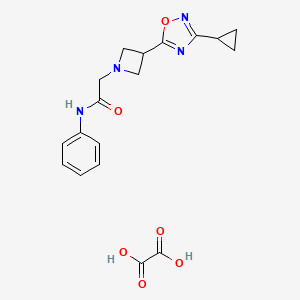

Govori (2017) synthesized 9H-[1,2,4]Triazolo[4,3-g]purin-5-amine compounds and screened them for antibacterial activity. Since this compound is structurally related, this study's methodology and findings could be pertinent to assessing its potential antibacterial properties (Govori, 2017).

Propriétés

IUPAC Name |

9-[(4-chlorophenyl)methyl]purin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN5/c13-9-3-1-8(2-4-9)5-18-7-17-10-11(14)15-6-16-12(10)18/h1-4,6-7H,5H2,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTZCEOYUNTGLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC3=C(N=CN=C32)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2384595.png)

![3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2384603.png)

![N-butyl-2-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2384610.png)

![6-Amino-5-{[benzyl(methyl)amino]methyl}-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2384614.png)

![2-Cyano-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2384617.png)